Triisotridecyl benzene-1,2,4-tricarboxylate
Description
Chemical Identity: Triisotridecyl benzene-1,2,4-tricarboxylate (CAS RN: 72361-35-4; EINECS: 276-594-2) is a trimellitate ester with the molecular formula C₃₉H₆₆O₆ and a molecular weight of 630.94 g/mol . Synonyms include triisotridecyl trimellitate and 1,2,4-benzenetricarboxylic acid triisotridecyl ester .
Applications:
Primarily used as a plasticizer, this compound enhances flexibility and durability in polymers. Its branched isotridecyl chains (C₁₃) contribute to low volatility and compatibility with high-performance plastics .
Properties
CAS No. |
72361-35-4 |
|---|---|
Molecular Formula |
C48H84O6 |
Molecular Weight |
757.2 g/mol |
IUPAC Name |
tris(11-methyldodecyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C48H84O6/c1-40(2)31-25-19-13-7-10-16-22-28-36-52-46(49)43-34-35-44(47(50)53-37-29-23-17-11-8-14-20-26-32-41(3)4)45(39-43)48(51)54-38-30-24-18-12-9-15-21-27-33-42(5)6/h34-35,39-42H,7-33,36-38H2,1-6H3 |
InChI Key |
IGQFKXMQIMEIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCC(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Chemical Name | 1,2,4-Benzenetricarboxylic acid, triisotridecyl ester |
| Synonyms | Triisotridecyl trimellitate, tris(isotridecyl)trimellitate |
| Molecular Formula | C48H84O6 |
| Molecular Weight | 757.18 g/mol |
| Physical State | Oily liquid |
| Solubility | Insoluble or very slightly soluble in water; soluble in most organic solvents and oils |
| Vapor Pressure | Negligible at ambient temperature |
| Typical Purity | >99.9% (reported for similar trimellitates) |
The compound is a high molecular weight, hydrophobic ester with low water solubility and low vapor pressure, making it suitable for high-temperature and low-volatility applications.
Preparation Methods of Triisotridecyl Benzene-1,2,4-tricarboxylate
Esterification of Trimellitic Anhydride with Isotridecyl Alcohol
The most common and industrially established method for preparing this compound is the esterification reaction between trimellitic anhydride and isotridecyl alcohol under traditional esterification conditions.
- Reactants : Trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) and isotridecyl alcohol (branched C13 alcohol).
- Reaction Conditions : Typically involves heating the mixture with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or using reactive distillation to remove water formed during the reaction to drive equilibrium toward ester formation.
- Process : The anhydride ring opens and reacts with the hydroxyl groups of isotridecyl alcohol, forming three ester bonds to yield the triester.
- Purification : The crude product is purified by vacuum distillation or solvent extraction to remove unreacted alcohol, acids, or side products.
This method is favored due to its simplicity, scalability, and the availability of starting materials. It yields high purity triisotridecyl trimellitate, typically exceeding 99.9% purity with minimal residual alcohols.
Alternative Synthetic Routes
Esterification Using Trimellitic Acid or Acid Chloride
- Trimellitic Acid : Direct esterification of trimellitic acid with isotridecyl alcohol is possible but less common industrially due to the lower reactivity of the acid compared to the anhydride.
- Acid Chloride Route : Conversion of trimellitic acid to trimellitic acid chloride followed by reaction with isotridecyl alcohol can offer higher reaction rates and yields but involves handling corrosive reagents and generates hydrochloric acid as a byproduct.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Use |
|---|---|---|---|
| Esterification of Trimellitic Anhydride with Isotridecyl Alcohol | High yield, straightforward, scalable, uses readily available chemicals | Requires removal of water, acid catalysts may cause side reactions | Widely used |
| Esterification of Trimellitic Acid | Simpler reagents | Lower reactivity, longer reaction times | Rarely used |
| Acid Chloride Route | Faster reaction, higher yield | Corrosive reagents, hazardous byproducts | Limited use |
| Transition Metal-Catalyzed Cyclotrimerization | Regioselective, novel synthetic route | Complex catalysts, not reported for triisotridecyl ester, less practical | Academic interest |
Summary Table of Preparation Methods
| Parameter | Esterification with Anhydride | Esterification with Acid | Acid Chloride Route | Transition Metal-Catalyzed Cyclotrimerization |
|---|---|---|---|---|
| Starting Material Availability | High | High | Moderate | Low |
| Reaction Complexity | Moderate | Moderate | High | High |
| Reaction Time | Moderate | Long | Short | Variable |
| Yield | High | Moderate | High | Unknown |
| Purity | >99.9% | Moderate | High | Unknown |
| Industrial Feasibility | High | Low | Moderate | Low |
| Environmental/Safety Concerns | Low to Moderate (acid catalysts) | Low | High (acid chlorides) | Moderate to High (metal catalysts) |
Chemical Reactions Analysis
Triisotridecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications Overview
| Field | Application |
|---|---|
| Chemistry | Used as a plasticizer in polymer chemistry to enhance flexibility and durability of plastics. |
| Biology | Serves as a non-aqueous solvent in various biological assays and experiments. |
| Medicine | Investigated for drug delivery systems due to biocompatibility and stable emulsion formation. |
| Industry | Formulated in personal care products like lotions and creams for emollient properties. |
| Environmental | Used in high-temperature applications and as an alternative to phthalate plasticizers. |
Plasticizer in Polymer Chemistry
Triisotridecyl benzene-1,2,4-tricarboxylate is primarily utilized as a plasticizer in the production of flexible plastics. It enhances the mechanical properties of polymers by reducing brittleness and increasing flexibility, making it suitable for applications such as electrical cable insulation and sheathing .
Biological Solvent
In biological research, this compound is employed as a non-aqueous solvent in assays that require organic solvents to dissolve hydrophobic compounds. Its low toxicity profile makes it a favorable choice for laboratory experiments .
Drug Delivery Systems
Research indicates that this compound may be effective in drug delivery applications due to its ability to form stable emulsions and its biocompatibility. Studies are ongoing to explore its potential in pharmaceutical formulations .
Cosmetic Applications
The compound is widely used in the cosmetic industry as an emollient and skin conditioning agent. It enhances the texture and application properties of creams and lotions while providing moisture retention benefits .
Case Study 1: Use in Medical Devices
This compound has been evaluated for use in medical devices such as blood bags and catheters. Its low volatility and high-temperature stability make it suitable for these applications where safety and performance are critical .
Case Study 2: Environmental Assessments
Environmental assessments have been conducted on trimellitate esters, including this compound, to evaluate their impact on human health and the environment. These studies indicate that the compound poses minimal risk when used appropriately within regulated limits .
Mechanism of Action
The mechanism of action of triisotridecyl benzene-1,2,4-tricarboxylate primarily involves its interaction with polymer chains, increasing their flexibility and reducing brittleness . At the molecular level, it acts by embedding itself between polymer chains, thereby reducing intermolecular forces and enhancing the material’s overall flexibility .
Comparison with Similar Compounds
Research Findings and Data
Migration and Environmental Impact
Analytical Methods
- Reverse-phase HPLC effectively separates trimellitates like trihexyl benzene-1,2,4-tricarboxylate (retention time: 12 min; LogP = 8.48) .
Biological Activity
Triisotridecyl benzene-1,2,4-tricarboxylate (TTDT) is a high molecular weight ester derived from trimellitic acid. It is part of a group of compounds known as trimellitates, which are used in various applications including plasticizers and additives in cosmetics and personal care products. Understanding the biological activity of TTDT is crucial for assessing its safety and potential health impacts.
Chemical Structure and Properties
TTDT has the following chemical structure:
- Chemical Formula : C33H54O6
- Molecular Weight : 546.78 g/mol
- CAS Number : 94109-09-8
The compound features three tridecyl chains attached to the benzene ring through carboxylate groups, contributing to its hydrophobic properties.
Toxicological Studies
Research indicates that TTDT exhibits low toxicity in animal models. In one study, rats administered TTDT showed no significant changes in body weight or liver function compared to control groups, suggesting a favorable safety profile for short-term exposure .
Enzyme Interaction and Metabolism
TTDT has been evaluated for its interaction with various metabolic enzymes. For instance, it did not significantly alter the activities of aminopyrine-N-demethylase or aryl hydrocarbon hydroxylase, indicating a lack of interference with hepatic drug metabolism . Furthermore, studies on peroxisome proliferation showed that TTDT induced less peroxisome proliferation compared to diethylhexyl phthalate (DEHP), which is often used as a reference compound for evaluating potential endocrine disruptors .
Estrogenic Activity
In vitro assays have demonstrated that metabolites of TTDT exhibit estrogenic activity. Specifically, the lowest effective concentrations were found to be 8.1 µM for ERα and 4.9 µM for ERβ receptors . The estrogenic equivalence factors were calculated, indicating that while TTDT has some estrogenic potential, it is significantly lower than that of estradiol.
Case Study 1: Dermal Absorption and Safety Assessment
A safety assessment conducted by Health Canada evaluated the dermal absorption of TTDT. The study concluded that while limited data exists on dermal absorption specifically for TTDT, analogues such as DEHP were used to estimate absorption rates. The findings suggested minimal systemic exposure through skin contact under typical use conditions .
Case Study 2: Environmental Impact Assessment
The environmental persistence and bioaccumulation potential of TTDT were assessed as part of a broader evaluation of trimellitates. It was determined that TTDT has low bioaccumulation potential due to its high molecular weight and low water solubility, which limits its mobility in aquatic environments .
Comparative Analysis of Trimellitates
The following table summarizes key biological activity characteristics across different trimellitate compounds:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Estrogenic Activity (µM) | Toxicity Level |
|---|---|---|---|---|
| This compound (TTDT) | 94109-09-8 | 546.78 | ERα: 8.1; ERβ: 4.9 | Low |
| Triethylhexyl Trimellitate (TEHT) | 3319-31-1 | 602.9 | ERα: >0.0005; ERβ: >0.001 | Moderate |
| Tris(2-Ethylhexyl) Trimellitate | 117-81-7 | 390.56 | Not Evaluated | Low |
Q & A
Q. What are the recommended synthetic routes for producing high-purity Triisotridecyl benzene-1,2,4-tricarboxylate?
The compound is typically synthesized via esterification of trimellitic anhydride with isotridecyl alcohol under acidic catalysis. Optimization involves stoichiometric control (3:1 alcohol-to-anhydride ratio) and purification using column chromatography or recrystallization. Similar methodologies are employed for trialkyl trimellitates, as seen in related esters like tripropyl benzene-1,2,4-tricarboxylate .
Q. Which chromatographic methods are effective for analyzing this compound?
Reverse-phase HPLC with C18 or Newcrom R1 columns is recommended. A mobile phase of acetonitrile/water (e.g., 90:10 v/v) and UV detection at 210–254 nm can achieve baseline separation, as demonstrated for structural analogs like triheptyl benzene-1,2,4-tricarboxylate . Adjusting gradient elution parameters may enhance resolution for the larger isotridecyl chains.
Q. What safety protocols are critical when handling this compound in the lab?
While acute oral toxicity is low (LD₅₀ >2,000 mg/kg in rats), chronic exposure risks necessitate PPE (gloves, goggles) and fume hoods. Waste disposal should comply with local regulations for esters. Mutagenicity tests are negative, but prolonged skin contact should be avoided .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
FTIR analysis identifies ester carbonyl stretches (~1,720 cm⁻¹) and aromatic C=C bonds. ¹H NMR confirms esterification completion by the absence of carboxylic acid protons (~12 ppm) and presence of isotridecyl chain signals (0.5–1.5 ppm). ¹³C NMR resolves the aromatic carbons and ester linkages .
Advanced Research Questions
Q. How does branching in isotridecyl chains affect the compound’s thermal and solubility properties?
Branched chains (e.g., isotridecyl vs. linear tridecyl) reduce crystallinity and enhance solubility in non-polar solvents. Differential Scanning Calorimetry (DSC) reveals lower melting points, while thermogravimetric analysis (TGA) shows thermal stability up to ~250°C. These properties are critical for applications requiring plasticizer compatibility with hydrophobic polymers .
Q. What experimental designs resolve discrepancies in environmental persistence data for this compound?
Standardized OECD 301 (biodegradation) and OECD 305 (bioaccumulation) tests under varied conditions (aerobic/anaerobic, pH) can clarify environmental behavior. Existing data indicate low aquatic toxicity (Daphnia magna EL₅₀ >100 mg/L) and no significant bioaccumulation potential, but high logP (~9.7) warrants further study on sediment adsorption .
Q. How can researchers evaluate the plasticizing efficiency of this compound in polymer matrices?
Dynamic Mechanical Analysis (DMA) measures reductions in glass transition temperature (Tg) of polymers like PVC. Compare efficiency with commercial plasticizers (e.g., tris(2-ethylhexyl) trimellitate) by analyzing tensile strength, flexibility, and leaching resistance under accelerated aging conditions .
Q. What strategies address challenges in reconciling regulatory classifications with experimental toxicity data?
While the compound is classified as non-mutagenic and low-risk in current assessments, researchers should conduct in vitro assays (e.g., Ames test, micronucleus) using metabolite derivatives. Cross-reference with ECHA dossiers to align experimental protocols with regulatory frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
